molecular formula C7H7BCl2O2 B13583306 (2,4-Dichlorobenzyl)boronic acid

(2,4-Dichlorobenzyl)boronic acid

Cat. No.: B13583306
M. Wt: 204.85 g/mol
InChI Key: AHQCTEHMELFVKG-UHFFFAOYSA-N
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Description

(2,4-Dichlorobenzyl)boronic acid (CAS 1350512-25-2) is an organoboron compound with the molecular formula C 7 H 7 BCl 2 O 2 and a molecular weight of 204.85 g/mol . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds for the creation of complex organic molecules and biaryl structures . In medicinal chemistry, boronic acids are increasingly recognized as valuable bioisosteres and privileged pharmacophores due to their unique Lewis acidity and ability to form reversible covalent bonds with nucleophiles. These properties are exploited in the design of enzyme inhibitors, sensors, and delivery systems . Derivatives featuring the 2,4-dichlorobenzyl moiety, similar to the one in this compound, have demonstrated significant promise in early-stage drug discovery research. For instance, a carbazole derivative bearing a 2,4-dichlorobenzyl group exhibited over 90% inhibition of cancer cell growth in in-vitro studies against the MCF-7 breast cancer cell line, highlighting the potential of this structural motif in oncology research . The mechanism of action for many boronic acid-based therapeutics involves the formation of a tetrahedral species with active site residues in target enzymes, as exemplified by the FDA-approved proteasome inhibitor bortezomib . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7BCl2O2

Molecular Weight

204.85 g/mol

IUPAC Name

(2,4-dichlorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BCl2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2

InChI Key

AHQCTEHMELFVKG-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=C(C=C1)Cl)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4-Dichlorobenzyl)boronic acid typically involves the hydroboration of 2,4-dichlorobenzyl halides. One common method is the reaction of 2,4-dichlorobenzyl chloride with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobenzyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and phenols from oxidation reactions .

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2,4-Dichlorobenzyl)boronic acid with structurally related boronic acids:

Compound Name Structure Molecular Weight (g/mol) Key Substituent Effects Biological Activity (IC₅₀ or Inhibition) Reactivity in Reactions References
This compound Boronic acid attached to 2,4-dichlorobenzyl group ~296.02* Strong electron-withdrawing Cl groups enhance electrophilicity; moderate steric hindrance Not directly reported Likely high (inferred from EWG)
2,4-Dichlorophenylboronic acid Boronic acid directly attached to 2,4-dichlorophenyl ring 190.82 Similar EWG effects but reduced steric hindrance compared to benzyl analogs Anticancer potential (in silico) High (used in Suzuki couplings)
(2,6-Dichlorobenzyl)boronic acid Chlorines at 2,6-positions on benzyl ring ~296.02* Increased steric hindrance; altered electronic distribution Lower binding affinity (inferred) Reduced reactivity
4-Chlorobenzylboronic acid Single chlorine at 4-position on benzyl ring ~170.59* Moderate EWG effect; minimal steric effects Not reported Moderate reactivity
(2,4-Difluorobenzyl)boronic acid Fluorine substituents at 2,4-positions ~228.00* Stronger EWG than Cl but smaller atomic size; improved reactivity Not reported Higher yield in glycosylation

*Calculated based on analogous structures.

Key Findings from Comparative Studies

Electronic Effects on Reactivity
  • Electron-withdrawing groups (EWGs) like -Cl and -CF₃ enhance boronic acid reactivity. For example, 2,4-difluorophenylboronic acid achieved 46% yield in glycosylation reactions, outperforming 4-methoxyphenylboronic acid (39%) . The 2,4-dichloro substitution likely offers even greater electrophilicity due to chlorine’s stronger EWG nature, though steric effects may offset gains.
Role of Boronic Acid Functional Group
  • In combretastatin analogs, boronic acid derivatives (e.g., compounds 13c and 13d) exhibited potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and antiproliferative effects (IC₅₀ = 0.48–2.1 µM). Replacing boronic acid with carboxylic acid (compound 17) abolished activity, underscoring the critical role of the -B(OH)₂ group .

Q & A

Q. What synthetic methodologies are recommended for (2,4-dichlorobenzyl)boronic acid, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves multi-step reactions, including halogenation, boronic acid functionalization, and purification under controlled conditions. For example, analogous compounds like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid are synthesized via cyanidation and hydrolysis, requiring precise temperature (e.g., 60–80°C) and solvent selection (e.g., tetrahydrofuran or aqueous ethanol) to maximize yields . Optimization should prioritize pH control (neutral to mildly acidic) and inert atmospheres to prevent boronic acid degradation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming substitution patterns and boron bonding environments. Mass spectrometry (MS) provides molecular weight validation and detects impurities. High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like B–O bonds. For hydrolytic stability assessment, kinetic studies under varying pH and temperature conditions are recommended .

Q. How does hydrolytic stability impact experimental design and storage protocols for this compound?

Hydrolytic stability varies among boronic acids; derivatives like 2,4-dichlorophenylboronic acid are relatively stable but require storage at 0–6°C in anhydrous solvents (e.g., dimethyl sulfoxide) to minimize degradation. Pre-experiment stability assays under physiological pH (7.4) or acidic conditions (e.g., pH 5.0) are advised to determine shelf life. For long-term storage, lyophilization or inert gas purging (N₂/Ar) is recommended .

Advanced Research Questions

Q. What molecular mechanisms explain the collagenase inhibitory activity of this compound derivatives?

Docking studies reveal that derivatives like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid bind to collagenase’s activator domain (Gln215 and Tyr201) via hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.13–4.25 Å). These interactions disrupt substrate binding, yielding IC₅₀ values of 1.31–1.48 mM. Competitive inhibition assays (e.g., fluorogenic substrate cleavage) and thermodynamic analyses (Gibbs free energy: –6.4 to –6.5 kcal/mol) further validate inhibition mechanisms .

Q. How do structural modifications (e.g., chlorine positioning) influence bioactivity in this compound analogs?

Substituent positioning significantly affects binding affinity. For instance, 2,4-dichloro analogs exhibit comparable IC₅₀ to 2,6-dichloro derivatives (~1.3–1.5 mM) but differ in interaction lengths (e.g., hydrogen bond distances vary by 0.24 Å). Structure-activity relationship (SAR) studies using isosteric replacements (e.g., fluorine or methyl groups) and computational modeling (e.g., molecular dynamics simulations) can elucidate steric and electronic effects .

Q. What methodologies assess the role of this compound derivatives in tubulin polymerization inhibition?

In vitro tubulin polymerization assays measure inhibition via turbidity changes (IC₅₀ = 21–22 μM for active derivatives). Apoptosis induction is quantified using flow cytometry (FACScan) with annexin V/propidium iodide staining. Comparative profiling against 39 cancer cell lines (e.g., COMPARE analysis) identifies differential growth inhibition patterns (correlation coefficient: 0.553 vs. combretastatin A-4), highlighting unique mechanisms .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model binding modes and energy landscapes. For collagenase, simulations predict hydrogen bond donor/acceptor compatibility and hydrophobic pocket occupancy. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods quantify binding affinities, guiding rational drug design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in inhibitory potency among structurally similar this compound derivatives?

Contradictions in IC₅₀ values (e.g., minimal differences between 2,4- and 2,6-dichloro analogs) may arise from subtle variations in binding kinetics or assay conditions. Solutions include:

  • Repeating assays with standardized protocols (e.g., fixed enzyme concentrations).
  • Conducting isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Validating via orthogonal methods (e.g., surface plasmon resonance for kinetic analysis) .

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